S-Phenyl 3-phenylpropanethioate
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Overview
Description
S-Phenyl 3-phenylpropanethioate: is an organic compound with the molecular formula C₁₅H₁₄OS It is a thioester, characterized by the presence of a sulfur atom bonded to a carbonyl group and an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Phenyl 3-phenylpropanethioate can be synthesized through the thioesterification of α,β-unsaturated aldehydes with thiols. This reaction is typically carried out under metal-free conditions, making it an environmentally friendly process .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Phenyl 3-phenylpropanethioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of this compound can yield thiols and other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters.
Scientific Research Applications
S-Phenyl 3-phenylpropanethioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: Thioesters like this compound are studied for their role in biochemical processes, including enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which S-Phenyl 3-phenylpropanethioate exerts its effects involves the interaction of its thioester group with various molecular targets. The sulfur atom in the thioester group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
- S-Phenyl 3-hydroxy-3-phenylpropanethioate
- S-Phenyl 3-(phenylsulfanyl)propanethioate
Comparison: S-Phenyl 3-phenylpropanethioate is unique due to its specific structure, which includes a phenyl group attached to both the sulfur and carbon atoms. This structure imparts distinct chemical properties, such as reactivity and stability, compared to other similar thioesters .
Properties
CAS No. |
53573-33-4 |
---|---|
Molecular Formula |
C15H14OS |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
S-phenyl 3-phenylpropanethioate |
InChI |
InChI=1S/C15H14OS/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI Key |
OHMMFCQYKLBWSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
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